N,N'-Dimethyl-P-phenylphosphonic dihydrazide
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Overview
Description
N,N’-Dimethyl-P-phenylphosphonic dihydrazide is an organic compound with the molecular formula C8H15N4OP. It is a derivative of phosphonic acid and contains both hydrazide and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-P-phenylphosphonic dihydrazide typically involves the reaction of dimethylamine with phenylphosphonic dichloride, followed by the addition of hydrazine. The reaction conditions often require a controlled temperature and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of N,N’-Dimethyl-P-phenylphosphonic dihydrazide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-P-phenylphosphonic dihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted hydrazides, depending on the specific reaction and conditions employed .
Scientific Research Applications
N,N’-Dimethyl-P-phenylphosphonic dihydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-P-phenylphosphonic dihydrazide involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include the inhibition of specific metabolic processes and the modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-P-phenylphosphonic dihydrazide: The parent compound with unique properties.
Phenylphosphonic dihydrazide: Lacks the dimethyl groups, leading to different reactivity and applications.
Dimethylphosphonic dihydrazide: Lacks the phenyl group, affecting its chemical behavior and uses.
Uniqueness
N,N’-Dimethyl-P-phenylphosphonic dihydrazide is unique due to the presence of both dimethyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
54529-67-8 |
---|---|
Molecular Formula |
C8H15N4OP |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-[[amino(methyl)amino]-phenylphosphoryl]-1-methylhydrazine |
InChI |
InChI=1S/C8H15N4OP/c1-11(9)14(13,12(2)10)8-6-4-3-5-7-8/h3-7H,9-10H2,1-2H3 |
InChI Key |
IICZVZRGBFAEOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(N)P(=O)(C1=CC=CC=C1)N(C)N |
Origin of Product |
United States |
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